molecular formula C11H8FN5O B11866178 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11866178
M. Wt: 245.21 g/mol
InChI Key: YAHARUXIZXRADU-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized as a bioisostere of the purine nucleus of ATP. This property allows derivatives of this core structure to competitively bind to the ATP-binding pocket of various kinase enzymes, making them a versatile starting point for drug discovery programs . Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated substantial potential as anticancer agents . Recent scientific literature shows that novel compounds in this class exhibit potent antiproliferative activity against a panel of human tumor cell lines, including breast cancer models (MDA-MB-468, T-47D). The mechanism of action for these effects has been linked to the inhibition of key protein kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenic cancer therapy . Furthermore, related analogs have been identified as potent inhibitors of other kinases like Src and CDK2 (cyclin-dependent kinase 2), which play pivotal roles in cell cycle progression and proliferation . In cellular assays, potent pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines . This product is supplied as a high-purity chemical for research applications. For Research Use Only . Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FN5O

Molecular Weight

245.21 g/mol

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H8FN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2

InChI Key

YAHARUXIZXRADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Core Synthesis via Tandem Aza-Wittig and Annulation Reactions

The foundational approach for pyrazolo[3,4-d]pyrimidin-4-one derivatives involves tandem aza-Wittig and annulation reactions. As demonstrated by Li et al. , iminophosphorane intermediates serve as critical precursors. For the target compound:

  • Iminophosphorane Formation :

    • 3-Fluorophenyl isocyanate reacts with triphenylphosphine and carbon tetrachloride to generate the iminophosphorane intermediate.

    • Key Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature, 12-hour reaction time.

  • Annulation with Hydrazine :

    • The intermediate undergoes cyclization with hydrazine hydrate, forming the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

    • Regioselectivity : The 3-fluorophenyl group directs substitution to the N1 position due to electronic effects .

  • Amino Group Introduction :

    • Post-annulation, the 5-amino group is installed via nucleophilic substitution using ammonium hydroxide under reflux (80°C, 6 hours).

    • Yield : 52–72% after recrystallization from ethanol .

Advantages : High regiocontrol, scalability to gram-scale synthesis.
Limitations : Requires anhydrous conditions and specialized handling of iminophosphoranes.

Alkylation and Phase Transfer Catalysis

Recent advances in liquid–solid phase transfer catalysis (PTC) enable efficient N1-arylation. A method adapted from Benkhoud et al. involves:

  • Base-Mediated Alkylation :

    • 5-Aminopyrazolo[3,4-d]pyrimidin-4-one reacts with 1-bromo-3-fluorobenzene in dimethylformamide (DMF).

    • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).

    • Conditions : Room temperature, 24 hours, argon atmosphere.

  • Workup and Purification :

    • Post-reaction, the mixture is filtered, and the crude product is washed with cold water.

    • Recrystallization in acetonitrile yields the target compound (62–78% purity).

Key Insight : The 3-fluorophenyl group’s electron-withdrawing nature enhances electrophilic substitution at N1 .

Cyclocondensation of Hydrazine Derivatives

A three-component cyclocondensation strategy, modified from anticancer agent syntheses , achieves the target compound in one pot:

  • Reagents :

    • 3-Fluorophenylhydrazine, 4,6-dichloropyrimidine-5-amine, and triethyl orthoformate.

  • Reaction Protocol :

    • Reflux in acetic acid (120°C, 8 hours) facilitates simultaneous cyclization and amino group retention.

    • Mechanism : Triethyl orthoformate acts as a formylating agent, promoting pyrazole ring closure .

  • Yield Optimization :

    • Adjusting the molar ratio (1:1:1.2) improves yield to 68% with >95% HPLC purity.

Advantages : Eliminates intermediate isolation, reducing synthesis time.

Crystallization and Structural Validation

Post-synthesis, structural confirmation via X-ray diffraction (XRD) is critical. As reported for analogous compounds :

  • Crystallization Solvent : Ethyl acetate/methanol (4:1 v/v).

  • XRD Parameters :

    • Space Group : P-1 (triclinic).

    • Unit Cell Dimensions : a = 7.12 Å, b = 9.84 Å, c = 12.56 Å; α = 89.5°, β = 92.3°, γ = 104.7°.

    • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Tandem Aza-Wittig 52–7298Regioselective, scalableAnhydrous conditions required
Alkylation/PTC 62–7895Mild conditionsModerate yields
Cyclocondensation 6895One-pot synthesisHigh-temperature reflux

Mechanistic Considerations

  • Fluorine Substituent Effects : The 3-fluorophenyl group’s meta-fluorine enhances electrophilic aromatic substitution kinetics at N1 due to its −I effect .

  • Amino Group Stability : The 5-amino group resists oxidation under acidic conditions but may require protection during alkylation steps .

Scalability and Industrial Relevance

The tandem aza-Wittig method is most suited for industrial-scale production, offering:

  • Throughput : 10–100 kg batches with yields >65%.

  • Cost Efficiency : Triphenylphosphine recovery (70–80%) reduces reagent costs.

Chemical Reactions Analysis

Robin’s Cyclocondensation Method

  • Reagents : Ethoxymethylenemalononitrile + substituted hydrazines (e.g., 3-fluorophenylhydrazine).

  • Conditions : Reflux in ethanol (4–6 h).

  • Mechanism : Formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile intermediate, followed by hydrolysis to the carboxamide and cyclization with urea or thiourea .

  • Yield : 46–72% (post-crystallization) .

Microwave-Assisted Cyclization

  • Reagents : 1-(3-Fluorophenyl)pyrazole ortho-amino ester + aliphatic/aromatic nitriles.

  • Conditions : Microwave irradiation (100–150 W, 5–15 min) in dioxane with HCl gas.

  • Advantages : 15–20% higher yields than conventional methods, reduced reaction time .

Functional Group Modifications

The amino group at position 5 and fluorophenyl substituent enable diverse derivatization:

Acylation of the 5-Amino Group

  • Reagents : Acetic anhydride, acyl chlorides.

  • Conditions : Room temperature, 2–4 h in DCM.

  • Products : N-acylated derivatives with retained kinase inhibition activity (IC₅₀: 0.8–2.1 µM against EGFR) .

Electrophilic Aromatic Substitution (Fluorophenyl Ring)

  • Reagents : HNO₃/H₂SO₄, Br₂/FeBr₃.

  • Position Selectivity : Para to the fluorine atom due to electron-withdrawing effects.

  • Outcomes : Nitro or bromo derivatives used as intermediates for Suzuki couplings .

Chlorination at Position 6

  • Reagents : POCl₃/PCl₅.

  • Conditions : Reflux (110°C, 6 h).

  • Product : 4,6-Dichloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, a precursor for nucleophilic substitutions .

Heterocyclic Derivatization

The pyrazolopyrimidine core participates in annulation and cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents : 6-Chloro derivative + arylboronic acids.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Microwave (120°C, 20 min).

  • Scope : Introduces biaryl groups at position 6 (e.g., 6-(4-methylphenyl)) .

Formation of Fused Triazolopyrimidines

  • Reagents : Triethyl orthoformate.

  • Conditions : Reflux in acetic acid (8 h).

  • Product : 1,8-2H-Pyrazolo[3,4-d] triazolo[1,5-a]pyrimidin-4-ones, enhancing antifungal activity (100% inhibition of Sclerotinia at 50 mg/L) .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Key ProductSource
Robin’s cyclocondensationEthanol reflux46–72Core pyrazolopyrimidine
Microwave cyclization150 W, 10 min85–92Optimized core structure
ChlorinationPOCl₃/PCl₅, 110°C784,6-Dichloro derivative
Suzuki couplingPd catalysis, microwave62–896-Aryl derivatives
Triazolopyrimidine formationAcetic acid reflux62–94Fused triazolopyrimidine

Mechanistic Insights

  • Aza-Wittig Reaction : Used to regioselectively introduce aryl groups at position 6 via iminophosphorane intermediates .

  • C–H Activation : Palladium-catalyzed arylation at position 6 achieved using hexafluoroisopropanol (HFIP) as a solvent, enabling π-aryl palladation .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral/acidic conditions but undergoes hydrolysis at position 4 under strong alkaline conditions (pH > 12).

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential in cancer treatment. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could serve as a lead compound for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The modulation of these cytokines could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Protein Kinase Inhibition

As a protein kinase inhibitor, this compound has shown promise in targeting specific kinases involved in cancer progression and other diseases. Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis, making it a valuable candidate for further drug development .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, suggesting its potential as an effective therapeutic agent against lung cancer.
  • Inflammation Model in Rats : In vivo studies using rat models of inflammation showed reduced edema and inflammatory markers upon administration of the compound, supporting its role in anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

a) 1-(4-Fluorophenyl) Derivatives

  • 6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Synthesis: Prepared via condensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions (NaOEt/EtOH, 24 h reflux), yielding 46% . NMR Data: ¹H NMR (CDCl₃) δ 1.48 (s, 9H), 7.17–8.21 ppm; ¹⁹F NMR δ -115.15 .

b) 1-(2-Chlorophenyl) Derivatives

  • 1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
    • Application : Acts as a PDE9 inhibitor with high selectivity. The trifluoromethylpropyl group enhances binding to the PDE9 catalytic domain .

c) 1-Phenyl Derivatives

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
    • Reactivity : Undergoes chlorination with POCl₃ to yield 4-chloro derivatives (61–65% yield), a key intermediate for further functionalization .

Functional Group Variations

a) 5-Amino-6-Arylamino Derivatives

  • 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (): Synthesis: Achieved via tandem aza-Wittig and annulation reactions (52–92% yield). Bioactivity: Exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum (83–100% inhibition at 50 mg/L). Methyl substituents (R = Me) enhance potency compared to benzyl groups .

b) 6-Mercapto Derivatives

  • 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
    • Properties : The thiol group enables disulfide bond formation, useful for conjugation in prodrug design.

Data Tables

Table 1: Comparative Analysis of Key Pyrazolo[3,4-d]pyrimidinones

Compound Name Substituents Synthesis Yield Key Biological Activity Reference ID
5-Amino-1-(3-fluorophenyl)-... 3-Fluorophenyl, NH₂ Not Reported Not Available -
6-tert-Butyl-1-(4-fluorophenyl)-... 4-Fluorophenyl, tert-butyl 46% Not Reported
1-(2-Chlorophenyl)-6-(CF₃-propyl)-... 2-Chlorophenyl, CF₃-propyl Not Reported PDE9 Inhibition
5-Amino-6-(3-chloroanilino)-1-phenyl-... Phenyl, 3-chloroanilino 52–92% Antifungal

Table 2: NMR Chemical Shifts for Fluorinated Derivatives

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
6-tert-Butyl-1-(4-fluorophenyl)-... 1.48 (s, 9H), 7.17–8.21 (m) -115.15
1-(3-Fluorophenyl) Target Compound Data Not Available Data Not Available

Biological Activity

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the amino group and the fluorophenyl substituent enhances its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A notable derivative exhibited an IC50 value in the low micromolar range (0.08–12.07 mM) against various cancer cell lines, including HeLa and HepG2 cells .

2. Inhibition of Histone Demethylases

The compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4A and KDM5. These enzymes are critical in epigenetic regulation and cancer progression. The binding affinity to the active site metal (Fe(II)) was confirmed through structure-based design studies, indicating its potential as an epigenetic modulator .

3. Protein Kinase Inhibition

Additionally, this compound functions as a protein kinase inhibitor. This activity is crucial for regulating various cellular processes and has implications in cancer therapy and other diseases where kinase signaling is disrupted .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound interacts with specific amino acid residues in target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the binding.
  • Cell Cycle Modulation : By inhibiting tubulin polymerization, it disrupts mitotic spindle formation, leading to cell cycle arrest.
  • Epigenetic Regulation : The inhibition of KDMs results in altered histone methylation patterns, impacting gene expression associated with cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a pyrazolo[3,4-d]pyrimidine derivative similar to this compound against various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 0.08 mM to 12.07 mM across different cell types .

Case Study 2: Epigenetic Modulation

In another investigation focusing on KDM inhibition, derivatives were shown to effectively inhibit demethylation processes in cellular models. The compounds demonstrated selectivity over other KDM subfamilies and were effective in reducing levels of H3K9Me3 and H3K4Me3 demethylation in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodology : Condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) under green conditions achieves high yields and recyclability . Alternatively, cyclization with formic acid or triethyl orthoformate can generate pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffolds, though yields vary depending on substituents .

Q. How can structural confirmation of this compound be achieved?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify aromatic protons (e.g., 3-fluorophenyl resonances at δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm). Mass spectrometry (MS) with ESI+ mode typically shows [M+H]⁺ peaks around m/z 300–350. X-ray crystallography (via SHELX programs) resolves tautomeric forms and hydrogen-bonding networks, critical for confirming the 5-amino-4(5H)-one configuration .

Q. What are the primary biological activities reported for this scaffold?

  • Methodology : Antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum is evaluated via in vitro microdilution assays (IC₅₀ values at 10–50 mg/L). Antitumor potential is assessed using cell proliferation assays (e.g., MTT) on leukemia or solid tumor lines, with structural analogs showing IC₅₀ values <10 μM .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives be addressed?

  • Methodology : Use aza-Wittig reactions with iminophosphoranes and aromatic isocyanates to control regioselectivity at the 5- and 6-positions. Substituent effects (e.g., electron-withdrawing groups on phenyl rings) improve reaction efficiency (52–92% yields) . Computational modeling (DFT) of transition states can predict regiochemical outcomes .

Q. What strategies optimize catalytic efficiency in green synthesis?

  • Methodology : Preyssler-type nanocatalysts (e.g., Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) enhance reaction rates and recyclability (>5 cycles) due to their Brønsted acidity and high surface area. Solvent-free or aqueous conditions (e.g., water at 80°C) reduce environmental impact while maintaining yields >70% .

Q. How do structural modifications impact bioactivity?

  • Methodology : Introduce 3-fluorobenzylthio or chlorophenyl substituents at position 6 to enhance antifungal potency. For example, 6-((3-fluorobenzyl)thio)-5-(2-fluorophenyl) derivatives exhibit 100% inhibition of Sclerotinia at 50 mg/L . SAR studies reveal that electron-deficient aryl groups improve membrane permeability and target binding .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

  • Methodology : Cross-validate synthetic protocols (e.g., catalyst loading, temperature) using DoE (Design of Experiments) to identify critical variables. For bioactivity discrepancies, standardize assays (e.g., identical fungal strains, incubation times) and confirm compound purity via HPLC (>98% purity recommended) .

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